[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467461
InChI: InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1
SMILES: CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467461

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1
Standard InChI Key FPBNNERSUMQJAK-NBFOIZRFSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N

Introduction

The compound “[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester” is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug design and development. Its structure incorporates functional groups that enable diverse chemical interactions, making it a candidate for pharmaceutical research.

Synthesis and Characterization

3.1 Synthesis Pathway
The synthesis typically involves:

  • Formation of the pyrrolidine core.

  • Coupling with an (S)-amino-propionyl group.

  • Introduction of the carbamic acid benzyl ester functionality.

3.2 Characterization Techniques

  • NMR Spectroscopy: Confirms molecular structure via hydrogen and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups through characteristic vibrational frequencies.

Biological Relevance

4.1 Potential Applications
This compound is hypothesized to interact with enzymes or receptors due to its functional groups, making it a candidate for:

  • Enzyme inhibition studies.

  • Drug development targeting specific protein-ligand interactions.

4.2 Pharmacokinetics
The ester group suggests potential hydrolysis in vivo, leading to active metabolites that may enhance bioavailability or specificity.

Comparative Analysis with Related Compounds

Property[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl estertert-butyl ester derivative
Molecular Weight278.35 g/mol271.36 g/mol
Functional Group ComplexityBenzyl ester provides aromatic interaction potentialSimpler tert-butyl group
StabilityBenzyl ester may be less stable under hydrolysisMore stable under basic conditions

Limitations and Future Research Directions

6.1 Stability Concerns
The benzyl ester functionality may undergo hydrolysis under physiological conditions, impacting its efficacy.

6.2 Research Gaps
Further studies are needed to:

  • Evaluate its pharmacological activity.

  • Investigate metabolic pathways and toxicity profiles.

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